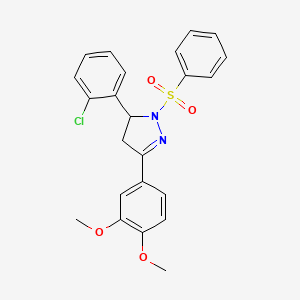
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H21ClN2O4S and its molecular weight is 456.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrazole Compounds
Pyrazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. The structural modifications of the pyrazole nucleus can significantly influence its biological activity. The compound exhibits a complex structure that may enhance its therapeutic potential.
Pharmacological Activities
-
Anti-inflammatory Activity
- Recent studies have shown that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the target compound demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM .
- In vitro assays indicated that specific analogs could reduce inflammation markers effectively when compared to standard anti-inflammatory drugs like dexamethasone .
-
Antimicrobial Properties
- The compound has been tested against various bacterial strains, including E. coli and Bacillus subtilis. Results showed promising antimicrobial activity with some derivatives achieving significant inhibition rates comparable to established antibiotics .
- A study evaluating the effectiveness against Mycobacterium tuberculosis found certain pyrazole derivatives effective at low concentrations (6.25 µg/mL) .
-
Anticancer Potential
- Pyrazole derivatives have been investigated for their cytotoxic effects on several cancer cell lines. For example, compounds similar to the target compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM against various cancer cell lines such as MCF7 and NCI-H460 .
- Notably, structural modifications on the pyrazole ring have been linked to enhanced anticancer activity, indicating a strong SAR correlation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole compounds. The following table summarizes key findings related to the structural components and their impact on activity:
| Structural Feature | Activity Type | Observed Effect |
|---|---|---|
| 2-Chlorophenyl Group | Anti-inflammatory | Increased inhibition of TNF-α |
| 3,4-Dimethoxyphenyl Group | Anticancer | Enhanced cytotoxicity in MCF7 cells |
| Phenylsulfonyl Moiety | Antimicrobial | Improved activity against bacteria |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A derivative of the target compound was tested in vivo and demonstrated significant reduction in paw edema in rat models, indicating its potential as an anti-inflammatory agent .
- Anticancer Efficacy : A series of pyrazole derivatives were screened against various cancer cell lines demonstrating promising results with one derivative showing a remarkable IC50 value of 17.82 mg/mL against P815 cells .
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-29-22-13-12-16(14-23(22)30-2)20-15-21(18-10-6-7-11-19(18)24)26(25-20)31(27,28)17-8-4-3-5-9-17/h3-14,21H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSTCPKUVBIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














